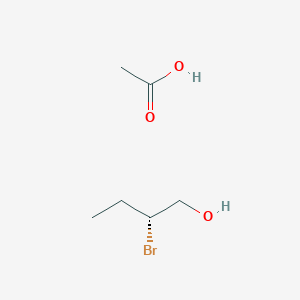

acetic acid;(2R)-2-bromobutan-1-ol

Description

Properties

CAS No. |

70379-73-6 |

|---|---|

Molecular Formula |

C6H13BrO3 |

Molecular Weight |

213.07 g/mol |

IUPAC Name |

acetic acid;(2R)-2-bromobutan-1-ol |

InChI |

InChI=1S/C4H9BrO.C2H4O2/c1-2-4(5)3-6;1-2(3)4/h4,6H,2-3H2,1H3;1H3,(H,3,4)/t4-;/m1./s1 |

InChI Key |

UYPMEQXKGWFRQB-PGMHMLKASA-N |

Isomeric SMILES |

CC[C@H](CO)Br.CC(=O)O |

Canonical SMILES |

CCC(CO)Br.CC(=O)O |

Origin of Product |

United States |

Stereoselective Synthesis of 2r 2 Bromobutan 1 Ol Precursor

Strategies for Enantioselective Bromination and Halogenation

Direct methods aim to create the desired stereocenter from a prochiral starting material in a single, highly selective step.

The asymmetric bromofunctionalization of alkenes is a powerful strategy for the synthesis of chiral bromoalcohols. This approach typically involves the reaction of an alkene with a bromine source and a nucleophile (in this case, a source of the hydroxyl group) in the presence of a chiral catalyst. For the synthesis of (2R)-2-bromobutan-1-ol, a suitable precursor would be an allylic alcohol.

Catalytic enantioselective dibromination of allylic alcohols has been developed using a combination of a bromonium source, like dibromomalonate, and a titanium bromide species, with a tartaric acid-derived diol acting as a chiral ligand. wisc.edunih.gov This method offers a chemoselective way to dibrominate allylic alcohols over other types of alkenes. wisc.edu Similarly, highly chemo-, regio-, and enantioselective bromochlorination of allylic alcohols can be achieved using simple Schiff base catalysts. nih.gov Furthermore, cinchona-derived thioureas have been used as catalysts for the enantioselective bromoamination of allylic alcohols. rsc.org These strategies highlight the potential for creating chiral halohydrins from alkene precursors through catalyst-controlled reactions.

The general mechanism for halohydrin formation from an alkene involves the formation of a cyclic halonium ion intermediate. youtube.comleah4sci.com The subsequent nucleophilic attack by water occurs at the more substituted carbon, leading to an anti-addition product. youtube.comleah4sci.com In an asymmetric synthesis, the chiral catalyst controls the facial selectivity of the initial attack on the double bond, leading to an enantiomerically enriched product.

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as amino acids, sugars, and terpenes. Synthesizing (2R)-2-bromobutan-1-ol from these defined chiral substrates can be a highly effective strategy, as the stereochemistry is already set by the starting material.

For instance, the synthesis of halogenated natural products often relies on stereospecific reactions where the configuration of the starting material dictates the configuration of the product. nih.govresearchgate.net A common approach involves the stereospecific anti-S(N)2' displacement of propargylic alcohol precursors to install a halogen. nih.gov Another strategy is the regiocontrolled opening of chiral epoxides, which can be prepared via methods like the Sharpless asymmetric epoxidation. nih.gov The halogen atom is then introduced by reacting the epoxide with a halide source, a transformation that proceeds with high regioselectivity and stereospecificity.

Kinetic and Dynamic Kinetic Resolution Approaches for Racemic Bromoalcohols

Resolution techniques begin with a racemic mixture of 2-bromobutan-1-ol (B1282357) and selectively separate the enantiomers.

Enzymatic kinetic resolution (EKR) utilizes the high stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic alcohol. conicet.gov.ar The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted and thus enantiomerically enriched. nih.gov

Lipases such as Candida antarctica lipase (B570770) B (often immobilized as Novozym 435), Pseudomonas cepacia lipase, and lipases from Candida rugosa are widely used for resolving racemic alcohols. nih.govnih.govdiva-portal.orgnih.gov The efficiency and selectivity of the resolution can be influenced by several factors, including the choice of acyl donor (e.g., isopropenyl acetate (B1210297), vinyl acetate), the solvent (e.g., n-hexane, toluene), and temperature. nih.govnih.govmdpi.com For example, in the resolution of (R,S)-2-butanol, using vinyl acetate as the acyl donor yielded better results than using a carboxylic acid. nih.gov The use of ionic liquids as reaction media has also been shown to enhance the enantioselectivity and reaction rate of lipase-catalyzed resolutions. nih.gov

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Enzyme | Substrate Type | Acyl Donor | Key Finding | Reference |

| Novozym 435 | Aromatic Morita-Baylis-Hillman Adducts | Butyrate Ester | Effective resolution with a preference for longer-chain esters. | nih.gov |

| Candida rugosa Lipase | β-Blocker Building Block | Isopropenyl Acetate | Optimal system achieved high enantiomeric purity in a two-phase medium. | mdpi.com |

| Novozym 435 | (R,S)-2-Butanol | Vinyl Acetate | Higher enantiomeric excess achieved with ester acyl donor vs. acid. | nih.gov |

| Novozym 435 | rac-1-Phenylethanol | N/A (in Ionic Liquid) | Monoether-functionalized ionic liquids enhanced enantioselectivity and rate. | nih.gov |

Chemical kinetic resolution employs chiral chemical catalysts or reagents to achieve the same goal as EKR. Chiral acylation catalysts, for instance, can selectively acylate one enantiomer of a racemic alcohol. nih.gov Novel one-pot, two-step kinetic resolutions have been developed using a single chiral guanidine (B92328) catalyst to mediate sequential enantioselective silylation and acylation, achieving practical enantiomeric ratios for secondary alcohols. acs.org

Dynamic kinetic resolution (DKR) is a more advanced and efficient process that overcomes the 50% theoretical yield limit of standard kinetic resolution. rsc.orgmdpi.com In DKR, the enzymatic or chemical resolution is combined with an in situ racemization of the slower-reacting enantiomer. rsc.orgnih.gov This is typically achieved using a transition metal catalyst, often based on ruthenium or iridium. acs.orgmdpi.comresearchgate.net

The process involves the selective acylation of one alcohol enantiomer by a lipase, while the metal catalyst continuously converts the unreacted enantiomer back into the racemate. researchgate.netyoutube.com This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product. mdpi.com Ruthenium complexes, such as Noyori-type catalysts, are frequently used for the racemization of secondary alcohols and are compatible with enzymatic acylation conditions. mdpi.comacs.orgmdpi.com The compatibility between the metal catalyst and the enzyme is a critical factor for the success of DKR. nih.govresearchgate.net

Highly efficient DKR processes have been developed for various alcohols, including the synthesis of enantioenriched vicinal halohydrins via iridium-catalyzed asymmetric hydrogenation of the corresponding α-halogenated ketones. rsc.org This method can produce products with excellent diastereoselectivities and enantioselectivities. acs.orgrsc.org

Table 2: Components of Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols

| Component | Function | Common Examples | Reference |

| Resolution Catalyst | Enantioselective acylation of one enantiomer | Candida antarctica Lipase B (Novozym 435), Pseudomonas cepacia Lipase | diva-portal.orgmdpi.commdpi.com |

| Racemization Catalyst | In situ racemization of the unreacted alcohol enantiomer | Ruthenium complexes (e.g., Shvo's catalyst, Noyori-type), Iridium complexes | acs.orgmdpi.comresearchgate.netrsc.org |

| Acyl Donor | Provides the acyl group for esterification | Isopropenyl acetate, Vinyl acetate, Acetic anhydride | nih.govmdpi.commdpi.com |

| Solvent | Provides a suitable medium for both catalysts | Toluene, n-Hexane | nih.govmdpi.com |

Application of Chiral Catalysis in Bromoalcohol Synthesis

The asymmetric halofunctionalization of alkenes stands as a powerful tool for the stereoselective synthesis of vicinal halohydrins, which are valuable precursors to a wide range of chiral molecules. researchgate.netnih.gov This approach typically involves the reaction of an alkene with a bromine source and a nucleophile in the presence of a chiral catalyst. The catalyst orchestrates the spatial arrangement of the reactants in the transition state, leading to the preferential formation of one enantiomer of the product.

While direct catalytic asymmetric bromohydroxylation of simple terminal alkenes like but-1-ene to produce (2R)-2-bromobutan-1-ol is a challenging transformation, significant progress has been made in the catalytic asymmetric bromolactonization of structurally related unsaturated carboxylic acids. These reactions provide a strong proof-of-concept and a valuable model for the synthesis of precursors to chiral bromoalcohols.

A notable example is the highly enantioselective bromolactonization of 4-pentenoic acid, a terminal alkene carboxylic acid, catalyzed by a BINOL-derived chiral bifunctional sulfide (B99878) catalyst. researchgate.net This reaction proceeds via a 5-exo cyclization, creating a stereogenic center bearing a bromine atom with high enantioselectivity. The resulting bromolactone can be envisioned as a precursor to the target bromoalcohol through subsequent chemical transformations.

The success of this and other catalytic asymmetric halofunctionalizations relies on the design of the chiral catalyst, which often employs a bifunctional approach. rsc.org One functional group on the catalyst can activate the brominating agent, while another interacts with the substrate to control the stereochemical outcome of the nucleophilic attack on the intermediate bromonium ion. nih.govnih.gov

Detailed Research Findings:

In a study focused on the catalytic asymmetric bromolactonization of 4-pentenoic acids, a BINOL-derived chiral bifunctional sulfide catalyst was employed. researchgate.net The reaction of 4-aryl-4-pentenoic acids with an N-bromosuccinimide (NBS) derivative as the bromine source in the presence of the chiral catalyst afforded the corresponding γ-butyrolactones with high yields and excellent enantioselectivities.

The general reaction scheme for the catalytic asymmetric bromolactonization of a 4-pentenoic acid derivative is as follows:

A representative scheme for the catalytic asymmetric bromolactonization of 4-pentenoic acid.

The following interactive data table summarizes the key findings for the catalytic asymmetric bromolactonization of a representative 4-pentenoic acid derivative, which serves as a model for the stereoselective synthesis of a precursor to a chiral bromoalcohol.

| Entry | Substrate | Catalyst | Bromine Source | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Aryl-4-pentenoic acid | BINOL-derived chiral bifunctional sulfide | TBCO | CH2Cl2/Toluene | -50 | 98 | 96:4 |

The high enantioselectivity achieved in this transformation underscores the power of chiral catalysis in controlling the stereochemical outcome of bromofunctionalization reactions on simple terminal alkenes. researchgate.net The resulting enantioenriched bromolactone is a versatile intermediate that can be readily converted to the corresponding chiral bromoalcohol, (2R)-2-bromobutan-1-ol, through standard synthetic procedures such as reduction of the lactone.

Other catalytic systems, often utilizing cinchona alkaloid derivatives like (DHQD)₂PHAL, have also been successfully applied to the enantioselective bromohydroxylation of other types of alkenes, such as cinnamyl alcohols. nih.govrsc.org These systems typically operate through a similar principle of creating a chiral environment around the reacting species to induce high levels of stereocontrol. While the substrates are different, the underlying principles of chiral catalysis for the synthesis of bromoalcohols remain consistent.

Academic Investigations into the Esterification of 2r 2 Bromobutan 1 Ol with Acetic Acid

Reaction Conditions and Optimization for Ester Product Formation.

The direct esterification of an alcohol with a carboxylic acid is a reversible reaction that necessitates a catalyst and often the removal of water to drive the equilibrium toward the product. nih.gov The optimization of this process for a chiral substrate like (2R)-2-bromobutan-1-ol involves a careful selection of catalysts and solvents to maximize yield and preserve the stereochemical integrity of the chiral center.

The choice of catalyst is paramount in the esterification of (2R)-2-bromobutan-1-ol, as it influences not only the reaction rate but also the potential for side reactions and racemization. Various classes of catalysts have been explored for esterification reactions, each with distinct advantages and mechanisms.

Homogeneous acid catalysis, a classic method for esterification known as the Fischer esterification, involves the use of strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism proceeds via protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity for nucleophilic attack by the alcohol. masterorganicchemistry.comresearchgate.net For the esterification of (2R)-2-bromobutan-1-ol, this method offers the advantage of high reaction rates. ceon.rs

Research on analogous systems, such as the esterification of propanoic acid, demonstrates that catalyst concentration is a key parameter. The yield of the ester increases with catalyst concentration up to a certain point (e.g., 3 wt%), after which a slight decrease may be observed. ceon.rs Temperature also plays a crucial role; increasing the temperature generally accelerates the reaction and improves the final yield. ceon.rs However, harsh acidic conditions and high temperatures pose a risk of side reactions, such as dehydration of the alcohol or racemization, which are critical considerations for a chiral substrate.

| Reaction Parameter | Condition | Propyl Propanoate Yield (%) | Reference |

| Temperature | 35°C | 42.3 (after 30 min) | ceon.rs |

| 65°C | 85.6 (after 30 min) | ceon.rs | |

| Catalyst (H₂SO₄) Conc. | < 3 wt% | Increasing Yield | ceon.rs |

| 3-5 wt% | Slight Decrease in Yield | ceon.rs |

Table 1. Influence of Temperature and Homogeneous Catalyst Concentration on Esterification Yield for an Analogous System (Propanoic Acid with 1-Propanol). ceon.rs

To overcome the separation and corrosion issues associated with homogeneous catalysts, solid acid catalysts are widely employed. nih.gov These materials offer easier recovery, reusability, and often milder reaction conditions. nih.gov

Ion-Exchange Resins: Acidic cation exchange resins, such as Amberlyst-15, are effective catalysts for esterification. bcrec.idresearchgate.net Studies on the esterification of acetic acid with butanol show that the reaction is intrinsically controlled, with activation energies found to be around 23-29 kJ/mol. bcrec.id The catalytic activity is dependent on temperature, catalyst loading, and the molar ratio of reactants. bcrec.id

Zeolites: Zeolites like H-ZSM-5 and H-Y are used as shape-selective catalysts. researchgate.net Their catalytic performance is influenced by properties such as the Si/Al molar ratio, which affects the acidity and hydrophobicity of the active sites. researchgate.net For instance, in the esterification of fatty acids, a zeolite with a higher Si/Al ratio (H-Y-80) showed significantly higher conversion (92%) compared to one with a lower ratio (H-Y-5.2, 66% conversion). researchgate.net However, the small pore size of some zeolites can pose mass transfer limitations, especially for sterically hindered alcohols. mdpi.com

Metal Oxides: Various metal oxides have been investigated for esterification. For example, novel cobalt-based heterogeneous catalysts (Co₃O₄–N@C) have been developed for the direct oxidative esterification of alcohols. acs.org

| Heterogeneous Catalyst | Reactants | Conversion (%) | Reference |

| Amberlyst-15 | Acetic Acid + n-Butanol | ~55 (at 351K) | bcrec.id |

| Zeolite H-Y-80 (high Si/Al) | Oleic Acid + Propanediol | 92 | researchgate.net |

| Zeolite H-Y-5.2 (low Si/Al) | Oleic Acid + Propanediol | 66 | researchgate.net |

| Na-Y (non-acidic) | Oleic Acid + Propanediol | 15 | researchgate.net |

Table 2. Comparative Performance of Various Heterogeneous Catalysts in Analogous Esterification Reactions. bcrec.idresearchgate.net

Biocatalysis using enzymes, particularly lipases, is a premier method for the synthesis of chiral compounds due to its exceptional selectivity under mild conditions. researchgate.net Lipases can exhibit high enantio- and regioselectivity, making them ideal for the kinetic resolution of racemic alcohols or the asymmetric acylation of prochiral substrates. mdpi.com

The most pertinent research for the target reaction involves the lipase-catalyzed resolution of 3-bromo-2-butanols, a close structural analog. researchgate.net In this study, the four stereoisomers of 3-bromo-2-butanol were successfully prepared in high enantiomeric excess (>95% ee) and good yields (35-40%) through lipase-mediated hydrolysis of the corresponding racemic acetates or via direct esterification of the racemic alcohols. researchgate.net This demonstrates the high potential of lipases, such as those from Pseudomonas sp. or Candida antarctica, for the enantioselective esterification of (2R)-2-bromobutan-1-ol, effectively separating it from its (2S)-enantiomer if a racemic starting material were used. researchgate.net

Another advanced strategy is dynamic kinetic resolution (DKR), where a lipase (B570770) is combined with a metal catalyst (e.g., a Ruthenium complex). organic-chemistry.org The lipase selectively acylates one enantiomer of the alcohol, while the metal catalyst continuously racemizes the remaining, slower-reacting enantiomer, theoretically allowing for a 100% yield of the single, desired chiral ester. organic-chemistry.org

| Substrate | Enzyme/Method | Result | Enantiomeric Excess (ee) | Reference |

| (±)-syn-3-bromo-2-butanol acetate (B1210297) | Lipase-catalyzed hydrolysis | Resolution of enantiomers | >95% | researchgate.net |

| (±)-anti-3-bromo-2-butanol acetate | Lipase-catalyzed hydrolysis | Resolution of enantiomers | >95% | researchgate.net |

| Racemic secondary alcohols | Lipase + Ru catalyst (DKR) | Enantiopure acetate products | High | organic-chemistry.org |

| Racemic halohydrins | Lipase from Pseudomonas sp. | Optically active acetates | 68 to >98% | researchgate.net |

Table 3. Examples of Lipase-Catalyzed Resolutions for Chiral Halohydrins and Related Alcohols. researchgate.netorganic-chemistry.org

Lewis acids catalyze esterification by activating the carboxylic acid, typically through coordination with the carbonyl oxygen. mdpi.compreprints.org Various Lewis acids, including metal salts like zinc chloride (ZnCl₂), zinc acetate (Zn(OAc)₂), and others, have proven effective. researchgate.netresearchgate.net

Research into the esterification of high free fatty acid oils in subcritical methanol (B129727) has shown the efficacy of different Lewis acid catalysts. researchgate.net For instance, when using palmitic acid as the feedstock, esterification conversion reached between 79.8% and 96.4% in 30 minutes at 180°C with catalysts such as Pb(OAc)₂, Cd(OAc)₂, and Zn(OAc)₂. researchgate.net The catalytic activity is attributed to the Lewis acid facilitating the nucleophilic attack of the alcohol. preprints.org Solid-supported Lewis acids, such as ZnCl₂ on silica (B1680970) gel, have also been developed to create clean, efficient, and recyclable catalytic systems. researchgate.net While effective in promoting the reaction, the stereoselectivity of Lewis acid-catalyzed esterifications must be carefully evaluated for chiral substrates like (2R)-2-bromobutan-1-ol.

| Lewis Acid Catalyst | Reactants | Conversion (%) | Reference |

| Pb(OOCCH₃)₂ | Palmitic Acid + Methanol | 96.4 | researchgate.net |

| Cd(OOCCH₃)₂ | Palmitic Acid + Methanol | 87.2 | researchgate.net |

| Zn(OOCCH₃)₂ | Palmitic Acid + Methanol | 79.8 | researchgate.net |

| SiO₂/ZnCl₂ | Acetic Acid + 3-Methylbutanol | 54 | researchgate.net |

Table 4. Esterification Conversion using Various Lewis Acid Catalysts in Analogous Systems. researchgate.netresearchgate.net

The solvent is not merely an inert medium but an active participant that can profoundly influence reaction outcomes. rsc.orgresearchgate.net Solvent-solute interactions can stabilize or destabilize transition states, thereby affecting reaction rates and, crucially for chiral reactions, stereoselectivity. researchgate.net

Studies on the esterification of acetic and propionic acids have quantified the significant impact of the solvent on reaction kinetics. nih.gov It was observed that solvents like acetonitrile (B52724) (ACN) can promote the reaction, whereas dimethylformamide (DMF) strongly suppresses it. researchgate.net These effects are attributed to the different interactions (non-idealities) between the solvent and the reacting species, which can be modeled using thermodynamic approaches like PC-SAFT to predict solvent-independent kinetic constants. nih.gov

In stereoselective catalysis, the choice of solvent can be even more critical. For example, in a nickel-catalyzed enantioselective coupling, tetrahydrofuran (B95107) (THF) was found to be the optimal solvent, providing high yield and enantioselectivity (93% ee), whereas other common solvents like DMF, dioxane, or acetonitrile led to poor results. acs.org This highlights that for the esterification of (2R)-2-bromobutan-1-ol, screening various solvents is essential to optimize not only the conversion and rate but also to ensure the retention of configuration at the chiral center.

| Solvent | Reactants | Effect on Reaction | Reference |

| Acetonitrile (ACN) | Acetic Acid + Ethanol (B145695) | Promotes reaction | researchgate.net |

| Dimethylformamide (DMF) | Acetic Acid + Ethanol | Strongly suppresses reaction | researchgate.net |

| Tetrahydrofuran (THF) | Acetic Acid + Ethanol | Moderate effect | nih.gov |

| Tetrahydrofuran (THF) | Benzylic Alcohol + Alkenyl Bromide | 84% Yield, 93% ee | acs.org |

| Dimethylformamide (DMF) | Benzylic Alcohol + Alkenyl Bromide | 44% Yield, 39% ee | acs.org |

Table 5. Observed Solvent Effects on Reaction Rate and Stereoselectivity in Esterification and Analogous Reactions. nih.govresearchgate.netacs.org

Impact of Reactant Molar Ratios and Temperature on Reaction Equilibrium and Kinetics

The Fischer-Speier esterification is a reversible reaction, and its outcome is governed by Le Châtelier's principle. libretexts.orgchemguide.co.uk The equilibrium position and the rate at which it is achieved are highly sensitive to both the molar ratio of the reactants and the reaction temperature.

Reactant Molar Ratios: In the esterification of an alcohol with a carboxylic acid, the reaction can be driven toward the product side by using a large excess of one of the reactants, typically the less expensive one. masterorganicchemistry.comjk-sci.com For the reaction between acetic acid and (2R)-2-bromobutan-1-ol, using an excess of acetic acid would increase the frequency of collisions between the reactants, thereby increasing the forward reaction rate and shifting the equilibrium to favor the formation of (2R)-2-bromobutyl acetate. Studies on similar esterification reactions have shown that increasing the alcohol-to-acid molar ratio significantly enhances the conversion of the acid. nih.gov For instance, in one study, increasing the molar ratio of ethanol to acetic acid from 1:1 to 10:1 resulted in a significant increase in ester yield. masterorganicchemistry.com Conversely, if the alcohol were the more valuable component, as is often the case with chiral substrates, an excess of acetic acid would be employed. The removal of water, a byproduct of the reaction, using methods like a Dean-Stark apparatus, also effectively drives the equilibrium towards the products. masterorganicchemistry.comwikipedia.org

Temperature: The rate of esterification generally increases with temperature, as more molecules possess the necessary activation energy for the reaction to occur. researchgate.net However, since esterification is an exothermic process, increasing the temperature will shift the equilibrium position back towards the reactants, potentially lowering the maximum achievable yield. researchgate.net Therefore, an optimal temperature must be determined that balances a favorable reaction rate with a high equilibrium conversion. Typical temperatures for Fischer esterification range from 60–110 °C. wikipedia.org The precise optimal temperature would depend on the specific catalyst used and the boiling points of the reactants and products.

Table 1: Effect of Molar Ratio and Temperature on Esterification Yield (Illustrative Data based on General Principles)

| Molar Ratio (Alcohol:Acid) | Temperature (°C) | Catalyst | Reaction Time (hours) | Illustrative Yield (%) |

| 1:1 | 60 | H₂SO₄ | 5 | 65 |

| 1:5 | 60 | H₂SO₄ | 5 | 85 |

| 1:10 | 60 | H₂SO₄ | 5 | 92 |

| 1:1 | 80 | H₂SO₄ | 3 | 75 |

| 1:10 | 80 | H₂SO₄ | 3 | 90 |

This table provides illustrative data based on established principles of Fischer esterification. Actual yields for the specific reaction of (2R)-2-bromobutan-1-ol and acetic acid would require experimental verification.

Mechanistic Studies of Esterification with Chiral Bromoalcohols

The presence of both a chiral center and a bromine atom in (2R)-2-bromobutan-1-ol introduces complexities to the esterification mechanism that are not present in simpler alcohols.

Proposed Reaction Pathways (e.g., Eley-Rideal, Langmuir-Hinshelwood, Fischer Esterification variants)

Fischer Esterification: The most common pathway for this reaction under acidic conditions is the Fischer-Speier esterification. wikipedia.orgoit.edu The mechanism involves several key steps:

Protonation of the Carboxylic Acid: The carbonyl oxygen of acetic acid is protonated by the acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol, (2R)-2-bromobutan-1-ol, attacks the activated carbonyl carbon. oit.eduyoutube.com This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. oit.edu

Deprotonation: The resulting protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, (2R)-2-bromobutyl acetate. chemguide.co.ukmasterorganicchemistry.com

Langmuir-Hinshelwood and Eley-Rideal Models: These models are typically applied to reactions occurring on the surface of a heterogeneous catalyst. fiveable.meucl.ac.uk If a solid acid catalyst (e.g., a resin or zeolite) were used instead of a mineral acid, the mechanism could be described by one of these models.

Langmuir-Hinshelwood: In this mechanism, both the acetic acid and the (2R)-2-bromobutan-1-ol would adsorb onto adjacent active sites on the catalyst surface. ucl.ac.ukyoutube.com The reaction would then occur between the two adsorbed molecules, followed by the desorption of the ester and water products. acs.org

Eley-Rideal: This pathway would involve the adsorption of one reactant, for instance, the acetic acid, onto the catalyst surface. ucl.ac.ukyoutube.com The (2R)-2-bromobutan-1-ol molecule from the bulk liquid phase would then react directly with the adsorbed acetic acid. fiveable.meyoutube.com The product ester would subsequently desorb from the surface.

The specific mechanism followed would depend on the nature of the catalyst and the reaction conditions. Distinguishing between these pathways often requires detailed kinetic studies. acs.org

Elucidation of the Stereochemical Course of the Esterification Reaction

A critical aspect of the esterification of a chiral alcohol is the fate of its stereocenter. In the standard Fischer esterification mechanism, the nucleophilic attack occurs at the carbonyl carbon of the carboxylic acid. masterorganicchemistry.comjk-sci.com The bonds to the chiral center of the alcohol ((C2) of (2R)-2-bromobutan-1-ol) are not broken during the reaction. The C-O bond that is cleaved is the one between the carbonyl carbon and the hydroxyl group of the acetic acid.

Experimental evidence from numerous esterifications of chiral secondary alcohols confirms that the Fischer esterification proceeds with retention of configuration at the chiral carbon of the alcohol. stackexchange.com If the reaction were to proceed via an Sₙ1 mechanism at the chiral carbon, racemization would be expected, while an Sₙ2 mechanism would lead to inversion of stereochemistry. stackexchange.com Since neither is observed, it provides strong support for the accepted mechanism where the alcohol acts as a nucleophile without disruption of its stereocenter. Therefore, the esterification of (2R)-2-bromobutan-1-ol with acetic acid is expected to produce (2R)-2-bromobutyl acetate.

Kinetic Modeling and Analysis of Esterification Rates

The esterification of carboxylic acids with alcohols is often modeled using second-order kinetics, as the reaction involves two reactant molecules. jchr.org The rate of reaction is typically dependent on the concentrations of the carboxylic acid, the alcohol, and the acid catalyst.

A general rate law can be expressed as: Rate = k[Acetic Acid]ⁿ[ (2R)-2-bromobutan-1-ol]ᵐ[Catalyst]ᵖ

Where k is the rate constant and n, m, and p are the reaction orders with respect to each component. In many cases, under conditions where the catalyst concentration is constant and one reactant is in large excess, the reaction can be simplified and treated as a pseudo-first-order reaction. researchgate.net

Kinetic studies on similar systems have successfully employed second-order kinetic models. jchr.org The activation energy for the esterification can be determined by conducting the reaction at various temperatures and applying the Arrhenius equation. For example, the activation energy for the esterification of glycerol (B35011) with lauric acid was found to be 35.62 kJ mol⁻¹. acs.org While this value is for a different system, it gives a general idea of the energy barrier for such reactions. The presence of the bromine atom in (2R)-2-bromobutan-1-ol might influence the reaction rate due to its electron-withdrawing inductive effect, potentially affecting the nucleophilicity of the alcohol's hydroxyl group.

Table 2: General Kinetic Models for Esterification

| Kinetic Model | Description | Typical Rate Equation |

| Second-Order | Assumes the rate-determining step is the bimolecular reaction between the acid and alcohol. | Rate = k[Acid][Alcohol] |

| Pseudo-First-Order | Used when one reactant (e.g., alcohol) is in large excess, making its concentration effectively constant. | Rate = k'[Acid] where k' = k[Alcohol] |

| Langmuir-Hinshelwood | Describes reactions on a solid catalyst where both reactants adsorb. The rate expression is more complex, involving adsorption constants. | Rate = (k * K_A * K_B * [A] * [B]) / (1 + K_A * [A] + K_B * [B])² |

Note: The specific rate equations can vary based on the rate-determining step and assumptions made.

Exploration of Competing Side Reactions and By-product Formation

While the primary reaction is the formation of the ester, the reaction conditions required for esterification can also promote competing side reactions, particularly given the structure of (2R)-2-bromobutan-1-ol.

Elimination (Dehydration): In the presence of a strong acid catalyst like sulfuric acid and heat, alcohols can undergo dehydration to form alkenes. For (2R)-2-bromobutan-1-ol, this is less likely as it is a primary alcohol, and such eliminations are more favorable for secondary and tertiary alcohols. wikipedia.org However, the bromo-substituent could influence this.

Ether Formation: Two molecules of the alcohol can react to form a symmetric ether (bis((2R)-2-bromobutyl) ether), with the elimination of a water molecule. This is a common side reaction during acid-catalyzed reactions of primary alcohols at higher temperatures.

Elimination of HBr: The presence of a bromine atom on the carbon adjacent to the hydroxyl-bearing carbon introduces the possibility of eliminating hydrogen bromide (HBr) to form but-1-en-1-ol (which would tautomerize to butanal) or other unsaturated products, although this would likely require more forcing conditions or a base.

Reaction with Catalyst: If sulfuric acid is used as the catalyst, it can react with the alcohol to form an alkyl sulfate (B86663) ester.

The extent of these side reactions depends heavily on the specific conditions, particularly the temperature and the nature and concentration of the catalyst. rug.nl Milder catalysts and lower temperatures are generally favored to maximize the yield of the desired ester and minimize by-product formation.

Advanced Analytical Methodologies for Characterization of Chiral Bromoalkyl Acetates

Chromatographic Enantioseparation Techniques for Enantiomeric Purity Assessment

Enantiomeric purity is a critical quality attribute for any chiral compound. Chromatographic techniques are the primary methods employed for separating and quantifying enantiomers, leveraging chiral stationary phases (CSPs) to achieve resolution.

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers. For bromoalkyl acetates, the inherent volatility makes GC an excellent choice for assessing enantiomeric excess. The separation is achieved by utilizing a capillary column coated with a chiral stationary phase. These phases are typically cyclodextrin (B1172386) derivatives or polysiloxanes modified with chiral selectors.

The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. Differences in the stability of these complexes lead to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and subsequent quantification using detectors like the Flame Ionization Detector (FID). The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) and the operating temperature program are critical parameters that must be optimized to achieve baseline resolution.

Table 1: Illustrative Chiral GC Parameters for Bromoalkyl Acetate (B1210297) Analysis

| Parameter | Condition | Purpose |

| Column | Cyclodextrin-based CSP (e.g., Chirasil-DEX CB) | Induces enantioselective interactions for separation. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 80 °C (hold 2 min), ramp to 180 °C at 5 °C/min | Optimizes separation by controlling elution. |

| Detector | Flame Ionization Detector (FID) | Provides sensitive quantification of the separated enantiomers. |

| Hypothetical R_t (R-enantiomer) | 12.5 min | Time taken for the (R)-enantiomer to elute. |

| Hypothetical R_t (S-enantiomer) | 13.2 min | Time taken for the (S)-enantiomer to elute. |

Chiral High-Performance Liquid Chromatography (HPLC) is arguably the most widely used technique for enantioseparation due to its versatility and applicability to a broad range of compounds, including those that are not sufficiently volatile or stable for GC. For bromoalkyl acetates, HPLC offers robust and reliable methods for determining enantiomeric purity.

The separation relies on chiral stationary phases, with polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) being particularly successful. The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is passed through the column under high pressure. The differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selector of the CSP result in different retention times. The separated enantiomers are then detected, most commonly by a UV detector. Chiral LC is a common and robust approach for pharmaceutical analysis chromatographyonline.com.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. nih.govnih.gov This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. chromatographyonline.commdpi.com Due to the low viscosity and high diffusivity of supercritical CO₂, SFC often allows for faster separations and higher efficiencies compared to HPLC. chromatographyonline.comchromatographyonline.com

For the analysis of chiral bromoalkyl acetates, SFC is highly effective. A small amount of a polar organic modifier, such as methanol (B129727) or ethanol (B145695), is typically added to the CO₂ to modulate the mobile phase strength and improve peak shape. The separation mechanism is similar to HPLC, relying on the enantioselective interactions with a chiral stationary phase. Polysaccharide-based CSPs are widely used and have proven effective for a diverse range of chiral molecules. chromatographyonline.comhebmu.edu.cn The combination of rapid analysis times, reduced organic solvent consumption, and high resolution makes SFC an increasingly preferred technique for high-throughput chiral screening and purity assessment in the pharmaceutical industry. nih.govchromatographyonline.com

Spectroscopic Characterization for Stereochemical Elucidation

While chromatography excels at separating and quantifying enantiomers, spectroscopic techniques are required to determine the molecule's three-dimensional structure and assign the absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. However, the NMR spectra of two enantiomers are identical in a standard achiral solvent. To use NMR for chiral discrimination, the enantiomers must be converted into diastereomers. This is typically achieved by reacting the chiral analyte, such as (2R)-2-bromobutan-1-ol or its acetate derivative, with a chiral derivatizing agent (CDA) of high enantiomeric purity, for example, Mosher's acid.

Once the diastereomeric esters are formed, their NMR spectra will exhibit distinct signals. Protons that are in proximity to the newly introduced chiral center will experience different magnetic environments, leading to separate chemical shifts (δ) and potentially different coupling constants (J). wordpress.comthieme-connect.de By integrating the distinct signals, the diastereomeric ratio, and thus the original enantiomeric ratio of the analyte, can be accurately determined. nih.govwalisongo.ac.id Advanced 2D NMR techniques, such as NOESY, can provide further information about through-space interactions to help confirm the stereochemical assignment. wordpress.comnih.gov

Table 2: Hypothetical ¹H-NMR Data for Diastereomeric Esters

| Proton | Diastereomer 1 (R,S) Chemical Shift (δ) | Diastereomer 2 (S,S) Chemical Shift (δ) | Δδ (ppm) |

| -OCH₂- | 3.65 ppm (dd) | 3.68 ppm (dd) | 0.03 |

| -CH(Br)- | 4.21 ppm (m) | 4.25 ppm (m) | 0.04 |

| -CH₃ (from CDA) | 1.52 ppm (s) | 1.50 ppm (s) | 0.02 |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com This differential absorption, known as the Cotton effect, provides information about the absolute configuration of the molecule. hebmu.edu.cn

To determine the absolute configuration of a compound like acetic acid;(2R)-2-bromobutan-1-ol, its experimental CD spectrum is recorded. This spectrum is then compared with the spectra of known compounds or with a spectrum predicted by quantum chemical calculations. researchgate.net The sign (positive or negative) of the Cotton effects associated with specific electronic transitions (chromophores) in the molecule can be related to its stereochemistry through empirical or semi-empirical rules, such as the Octant Rule for ketones or the Exciton Chirality Method for molecules with multiple chromophores. hebmu.edu.cn For bromoallenes, which contain a similar chromophore, vacuum-ultraviolet circular dichroism (VUVCD) has been used for unambiguous determination of absolute configuration. nih.gov By analyzing the CD spectrum, one can confirm that the molecule possesses the (R) or (S) configuration, providing definitive proof of its stereochemical identity. mtoz-biolabs.com

Mass Spectrometry-Based Chiral Analysis (e.g., Kinetic Method)

Mass spectrometry (MS) has emerged as a powerful tool for chiral analysis due to its high sensitivity, speed, and specificity. researchgate.netnih.gov While mass spectrometers are inherently "chiral-blind," meaning they cannot directly distinguish between enantiomers based on their identical mass-to-charge ratios, several strategies have been developed to overcome this limitation. One of the most prominent is the kinetic method. researchgate.netrsc.org

The kinetic method in mass spectrometry relies on the differential reaction rates of enantiomers with a chiral selector to form diastereomeric complexes. These complexes, being diastereomers, possess different physicochemical properties, including their stability. When subjected to collision-induced dissociation (CID) within the mass spectrometer, these diastereomeric complexes fragment at different rates. By measuring the relative abundances of the fragment ions, it is possible to quantify the enantiomeric composition of the original sample. rsc.org

The general workflow for the kinetic method involves:

Formation of Diastereomeric Complexes: The chiral analyte is allowed to react with a chiral reference compound (selector) and often a metal ion to form ternary diastereomeric complexes.

Mass Selection: The diastereomeric complexes are introduced into the mass spectrometer, and the precursor ions corresponding to these complexes are isolated.

Collision-Induced Dissociation (CID): The isolated precursor ions are subjected to collisions with an inert gas, leading to their fragmentation.

Detection and Quantification: The relative intensities of the resulting fragment ions are measured. The ratio of these fragment intensities is related to the enantiomeric excess (ee) of the analyte.

For a hypothetical chiral analysis of this compound using the kinetic method, a suitable chiral selector would be employed to form diastereomeric complexes. The stability of these complexes would then be probed by CID.

Table 1: Hypothetical Data for Mass Spectrometry-Based Chiral Analysis (Kinetic Method) of a Bromoalkyl Acetate

| Parameter | Value/Observation |

| Analyte | Racemic Bromoalkyl Acetate |

| Chiral Selector | Chiral Ligand (e.g., a chiral amino acid) |

| Metal Ion | Cu(II) |

| Precursor Ion (m/z) | [Cu(II) + Chiral Selector + Analyte - H]⁺ |

| Collision Energy | Optimized for fragmentation |

| Fragment Ion 1 (m/z) | [Cu(II) + Chiral Selector - H]⁺ |

| Fragment Ion 2 (m/z) | [Analyte - H]⁻ (in negative ion mode) or other characteristic fragment |

| Kinetic Resolution (k_fast / k_slow) | > 1 (indicating differentiation between enantiomers) |

This table is illustrative and based on general principles of the kinetic method. Specific values would need to be determined experimentally.

The success of the kinetic method is highly dependent on the choice of the chiral selector and the experimental conditions. The presence of the bromine atom in the target molecule could also be exploited, as its distinct isotopic pattern (79Br and 81Br) can aid in the identification of bromine-containing fragments. nih.gov

Capillary Electrophoresis (CE) for Chiral Separation

Capillary electrophoresis (CE) is another powerful and efficient technique for the separation of chiral compounds. chromatographytoday.comnih.gov Its high separation efficiency, low sample consumption, and versatility make it an attractive alternative to traditional chromatographic methods. Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.com

The principle behind chiral CE is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. These diastereomers have different effective mobilities in the electric field, leading to their separation. The key to a successful chiral separation in CE is the selection of an appropriate chiral selector that exhibits enantioselective interactions with the analyte.

Commonly used chiral selectors in CE include:

Cyclodextrins (CDs) and their derivatives: These are the most widely used chiral selectors due to their ability to form inclusion complexes with a wide variety of molecules. nih.gov

Chiral Crown Ethers: Effective for the separation of primary amines.

Proteins: Offer high enantioselectivity but can be sensitive to experimental conditions.

Chiral Micelles: Used in a technique called micellar electrokinetic chromatography (MEKC).

For the chiral separation of this compound, which is a neutral compound, a charged chiral selector or the use of MEKC would be necessary. For instance, derivatized cyclodextrins, such as sulfated or carboxymethylated cyclodextrins, introduce a charge to the selector, enabling the separation of neutral enantiomers.

Table 2: Illustrative Parameters for Capillary Electrophoresis Chiral Separation of a Bromoalkyl Acetate

| Parameter | Condition |

| Capillary | Fused-silica, e.g., 50 µm i.d., 375 µm o.d., 50 cm total length |

| Background Electrolyte (BGE) | Phosphate or borate (B1201080) buffer at a specific pH |

| Chiral Selector | e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a charged derivative |

| Applied Voltage | 15-30 kV |

| Temperature | 20-25 °C |

| Injection | Hydrodynamic or electrokinetic |

| Detection | UV-Vis (e.g., at 214 nm) or Mass Spectrometry (CE-MS) |

| Expected Outcome | Baseline or partial resolution of the two enantiomer peaks |

This table provides a general set of conditions for method development. Optimization of each parameter is crucial for achieving successful separation.

The resolution of the enantiomers in CE is influenced by several factors, including the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the temperature. Method development often involves systematically varying these parameters to achieve optimal separation. The migration order of the enantiomers can provide insights into the nature of the interactions with the chiral selector.

Applications of 2r 2 Bromobutyl Acetate As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Complex Chiral Molecules

The true value of (2R)-2-bromobutyl acetate (B1210297) and its alcohol precursor lies in their application as starting materials for the synthesis of more complex, high-value chiral molecules. Their bifunctional nature—possessing both an electrophilic carbon and a modifiable oxygen-containing group—makes them versatile synthons for building larger molecular frameworks with defined stereochemistry.

Incorporation into Key Pharmaceutical Intermediates and Lead Compounds

Chiral molecules are of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities. (2R)-2-Bromobutyl acetate serves as a crucial starting material for the synthesis of various chiral pharmaceutical intermediates.

One notable example is its potential role in the synthesis of antifungal agents like butoconazole (B1668104). The synthesis of such imidazoles often requires a chiral epoxide intermediate. (2R)-2-Bromobutan-1-ol can be readily converted into the corresponding chiral epoxide, (R)-2-ethyloxirane, a key building block for the side chain of butoconazole and other related antifungal drugs.

Another significant application is in the synthesis of chiral amino alcohols, which are prevalent structural motifs in many biologically active compounds. For example, the synthesis of (R)-(-)-4-amino-3-hydroxybutanoic acid (GABOB), a neurotransmitter, can be envisioned starting from a chiral bromohydrin derived from a similar chiral precursor. The stereoselective opening of a chiral epoxide derived from (2R)-2-bromobutan-1-ol with an appropriate nitrogen nucleophile would provide a direct route to the desired amino alcohol core structure.

Precursors for Natural Products Synthesis

The synthesis of natural products, often characterized by their complex and stereochemically rich structures, frequently relies on the use of chiral building blocks from the "chiral pool." (2R)-2-Bromobutyl acetate and (2R)-2-bromobutan-1-ol are valuable additions to this pool.

Their utility is demonstrated in the synthesis of fragments of polyketide and non-ribosomal peptide natural products. The defined stereochemistry at the C2 position can be incorporated into the backbone of these complex molecules, setting the stereochemistry for subsequent transformations. For instance, the carbon skeleton of (2R)-2-bromobutan-1-ol can serve as a stereodefined four-carbon unit in the total synthesis of various natural products.

Investigations into Chiral Ligands and Catalysts Derived from (2R)-2-Bromobutan-1-ol or its Acetate

The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds from prochiral substrates. The inherent chirality of (2R)-2-bromobutan-1-ol and its acetate makes them attractive scaffolds for the design of new chiral ligands.

One of the most significant classes of chiral ligands in asymmetric catalysis is phosphine (B1218219) ligands. researchgate.netsigmaaldrich.com The hydroxyl group of (2R)-2-bromobutan-1-ol provides a convenient handle for the introduction of a phosphine moiety. By reacting the alcohol with a suitable phosphine-containing electrophile, or by converting the alcohol to a leaving group and reacting it with a phosphide, novel chiral phosphine ligands can be synthesized. These ligands, possessing a stereocenter derived from the starting material, can then be complexed with transition metals such as rhodium, ruthenium, or palladium to form chiral catalysts. nih.govrsc.org

Sustainable and Green Chemistry Aspects in the Synthesis and Reactions of the Compound

Development of Environmentally Benign Synthetic Routes for Bromoalcohols and Bromoalkyl Acetates

The synthesis of chiral bromoalcohols and their subsequent ester derivatives, such as acetic acid;(2R)-2-bromobutan-1-ol, traditionally involves methods that can be hazardous and environmentally taxing. However, significant progress has been made in developing greener alternatives, primarily through biocatalysis and the use of organocatalysts.

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral alcohols. nih.gov The use of whole-cell biocatalysts, like Daucus carota (carrot) roots, or isolated enzymes offers a green method for the asymmetric reduction of ketones to produce chiral alcohols. nih.govnih.gov These reactions are often conducted under mild conditions, using water as a solvent at room temperature, which simplifies the workup process compared to many traditional chemical methods. nih.gov Enzymes such as alcohol dehydrogenases (ADHs) exhibit high regio- and stereospecificity, leading to the formation of enantiomerically pure alcohols. nih.govnih.gov For instance, a novel medium-chain alcohol dehydrogenase (RhADH) has been used for the asymmetric reduction of various ketones to their corresponding chiral alcohols with high enantioselectivity. nih.gov The integration of enzyme systems, such as an ADH coupled with a formate (B1220265) dehydrogenase (CpFDH) for cofactor regeneration, further enhances the efficiency and applicability of these biocatalytic processes for commercial-scale production. nih.gov

In addition to biocatalysis, organocatalysis presents a promising avenue for the environmentally friendly halogenation of molecules. youtube.com The development of nucleophilic organocatalysts can facilitate the activation of halogenating agents under milder conditions, avoiding the use of harsh or toxic reagents. youtube.com These catalysts can be designed for late-stage functionalization, including the chlorination, bromination, and iodination of various aromatic rings and even complex peptides. youtube.com

Catalyst Design for Reduced Environmental Impact and Enhanced Reusability

Catalyst design is a cornerstone of green chemistry, aiming to lower energy consumption, minimize waste by increasing selectivity, and enable the use of greener reagents. alliedacademies.org For the synthesis of compounds like this compound, the focus has been on developing heterogeneous, reusable, and non-toxic catalysts.

Heterogeneous catalysts are physically separate from the reaction mixture, which simplifies their recovery and reuse, reducing waste and cost. researchgate.net This approach is a significant step towards more sustainable chemical manufacturing. acs.org Examples of such catalysts include:

Reusable Copper-Based Catalysts: Copper catechol-based porous polymers have been developed as highly stable and efficient catalysts for the oxidation of secondary alcohols. uni-regensburg.dekuleuven.be These solid catalysts can be recycled for multiple runs without significant loss of activity or detectable metal leaching. uni-regensburg.de Similarly, new recyclable chiral heterogeneous oxazoline-based ligands have been used in copper-catalyzed asymmetric allylic oxidation, showing high yields and enantioselectivities. acs.org

Noble Metal Bimetallic Clusters: Innovative catalysts composed of rhodium (Rh) and ruthenium (Ru) bimetallic oxide clusters have demonstrated exceptional activity in ester-producing reactions using oxygen as the sole oxidant. labmanager.com This process is highly efficient and environmentally friendly, with water being the only byproduct. labmanager.com

Ion-Exchange Resins: Dried Dowex H+ cation-exchange resin, used with or without sodium iodide (NaI), serves as an effective, reusable, and non-toxic catalyst system for various esterifications. acs.org The isolation of products is straightforward, often requiring only filtration and evaporation, which aligns with green chemistry principles. acs.org

Immobilized Chiral Acids: Robust heterogeneous chiral phosphoric acids have been developed and used in packed-bed reactors for continuous flow processes. rsc.org This allows for scaling up enantioselective reactions from milligrams to a multi-decagram scale without degradation of the catalyst. rsc.org

The move towards using earth-abundant and less toxic metals like iron and nickel instead of heavy metals such as palladium and platinum is another key strategy. acdlabs.com While these alternatives may sometimes be less active, requiring higher catalyst loading, ongoing research aims to improve their efficiency and expand the range of chemical transformations they can facilitate. acdlabs.com

Below is a table summarizing the performance of various green catalysts in relevant reactions.

| Catalyst System | Reaction Type | Substrate(s) | Product | Yield (%) | Enantiomeric Excess (%) | Reusability | Source(s) |

| RhADH-CpFDH coupled system | Asymmetric Reduction | 2-hydroxyacetophenone | (R)-(-)-1-phenyl-1,2-ethanediol | High (at 60 g/L substrate) | >99 | Isolated enzymes are recyclable | nih.gov |

| Heterogeneous Oxazoline-based Ligands/Copper | Asymmetric Allylic Oxidation | Olefins | Chiral Allylic Esters | up to 95 | up to 96 | Easily recovered and reused | acs.org |

| Cu@CatMP-1 | Oxidation | Secondary Alcohols | Ketones | High | - | Recyclable for over 10 runs | uni-regensburg.de |

| RhRu Bimetallic Oxide Clusters | Esterification (CDC) | Arenes, Carboxylic Acids | Aryl Esters | High | - | Potential for reuse | labmanager.com |

| Dried Dowex H+ | Esterification | Carboxylic Acids, Alcohols | Esters | 70-82 | - | Reusable | acs.org |

| Zr-Beta zeolite / Immobilized ADH | Dynamic Kinetic Resolution | Racemic Alcohols | Chiral Alcohols | ~95 | ~100 | Continuous flow system | rsc.org |

Strategies for Improved Atom Economy and Waste Minimization in Chiral Esterification Processes

Atom economy, a concept developed by Barry Trost, is a fundamental pillar of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. skpharmteco.comrsc.org High atom economy is crucial for minimizing waste and creating more sustainable chemical processes. numberanalytics.com

In the context of producing this compound, the final esterification step is a key area for applying these principles. Fischer esterification, while a common method, can be optimized for industrial scale to improve yields and reduce environmental impact. numberanalytics.com Strategies include:

Optimizing Reaction Conditions: Fine-tuning temperature, pressure, and catalyst loading can significantly enhance reaction rates and yields. numberanalytics.com

Process Intensification: Using continuous flow reactors instead of batch reactors can improve efficiency, mixing, and heat transfer. numberanalytics.com

Catalytic reactions are inherently more atom-economical than stoichiometric ones. numberanalytics.com Addition reactions, for instance, have a high atom economy as all reactant atoms are incorporated into the product. scranton.edu While the synthesis of this compound involves substitution, choosing reaction pathways that generate minimal or recyclable byproducts is key. monash.eduscranton.edu

Dynamic kinetic resolution (DKR) is an excellent example of a high-atom-economy process for producing chiral compounds. rsc.org In a DKR, a racemic mixture of alcohols is converted into a single enantiomer of the product. An integrated chemoenzymatic process using a heterogeneous catalyst can achieve this with nearly 100% atom economy, where the alcohol formed in one step is used to regenerate the cofactor in the next, closing the reaction cycle internally. rsc.org This approach has been successfully applied to a variety of racemic alcohols, yielding conversions of about 95% with approximately 100% selectivity to the desired (R) or (S) alcohol. rsc.org

The environmental impact of a synthesis is not solely determined by atom economy but also by the nature of the waste produced. basel.int Therefore, a holistic approach that considers both the quantity and the hazard level of byproducts is necessary for truly sustainable synthesis. silicycle.combasel.int

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.